molecular formula C18H19NO4S2 B11450994 5-(Butylthio)-2-(2-furyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole

5-(Butylthio)-2-(2-furyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole

Cat. No.: B11450994
M. Wt: 377.5 g/mol
InChI Key: USXMXPQKACWDRF-UHFFFAOYSA-N
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Description

5-(Butylthio)-2-(2-furyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole is a synthetic organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butylthio)-2-(2-furyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole typically involves multi-step organic reactions. One possible route includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of substituents: The butylthio, furyl, and methylphenylsulfonyl groups can be introduced through nucleophilic substitution, electrophilic aromatic substitution, or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or furan moieties.

    Reduction: Reduction reactions could target the sulfonyl group or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-(Butylthio)-2-(2-furyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole would depend on its specific interactions with molecular targets. Potential pathways include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular components: Affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(Butylthio)-2-(2-furyl)-1,3-oxazole: Lacks the methylphenylsulfonyl group.

    2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole: Lacks the butylthio group.

    5-(Butylthio)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole: Lacks the furyl group.

Uniqueness

The presence of all three substituents (butylthio, furyl, and methylphenylsulfonyl) in 5-(Butylthio)-2-(2-furyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C18H19NO4S2

Molecular Weight

377.5 g/mol

IUPAC Name

5-butylsulfanyl-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole

InChI

InChI=1S/C18H19NO4S2/c1-3-4-12-24-18-17(19-16(23-18)15-6-5-11-22-15)25(20,21)14-9-7-13(2)8-10-14/h5-11H,3-4,12H2,1-2H3

InChI Key

USXMXPQKACWDRF-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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